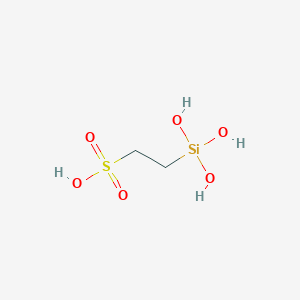
2-(Trihydroxysilyl)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trihydroxysilyl)ethane-1-sulfonic acid is an organic compound that features both a sulfonic acid group and a trihydroxysilyl group. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trihydroxysilyl)ethane-1-sulfonic acid typically involves the reaction of ethane-1-sulfonic acid with a silicon-containing reagent under controlled conditions. One common method includes the reaction of ethane-1-sulfonic acid with trichlorosilane, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trihydroxysilyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-(Trihydroxysilyl)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Trihydroxysilyl)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trihydroxysilyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethane-1-sulfonic acid:
3-Trihydroxysilyl-1-propanesulfonic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(Trihydroxysilyl)ethane-1-sulfonic acid is unique due to the presence of both sulfonic acid and trihydroxysilyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable for applications requiring both acidic and silanol functionalities.
Properties
CAS No. |
77472-15-2 |
|---|---|
Molecular Formula |
C2H8O6SSi |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-trihydroxysilylethanesulfonic acid |
InChI |
InChI=1S/C2H8O6SSi/c3-9(4,5)1-2-10(6,7)8/h6-8H,1-2H2,(H,3,4,5) |
InChI Key |
NRPMOERNXKBKQR-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















